molecular formula C6H12K3O15P3 B3026437 D-Myo-inositol 1,4,5-triphosphate tripotassium salt CAS No. 141611-11-2

D-Myo-inositol 1,4,5-triphosphate tripotassium salt

Cat. No.: B3026437
CAS No.: 141611-11-2
M. Wt: 534.37 g/mol
InChI Key: MQMSEISCCNPXIL-ZKVWPJASSA-K
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Description

D-Myo-inositol 1,4,5-triphosphate tripotassium salt is a biologically significant compound known for its role as a second messenger in cellular signal transduction. It is produced in cells by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. This compound is crucial in regulating intracellular calcium levels by binding to inositol 1,4,5-triphosphate receptors, which are calcium channels located on the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Myo-inositol 1,4,5-triphosphate tripotassium salt is typically synthesized through a series of chemical reactions starting from myo-inositol. The synthesis involves phosphorylation reactions using specific reagents and catalysts under controlled conditions. The process requires precise temperature and pH control to ensure the correct formation of the triphosphate group at the 1,4,5 positions on the inositol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

D-Myo-inositol 1,4,5-triphosphate tripotassium salt primarily undergoes hydrolysis reactions. It is hydrolyzed by specific phosphatases to produce inositol 1,4-bisphosphate and inositol 1-phosphate. These reactions are crucial in the regulation of intracellular calcium levels .

Common Reagents and Conditions

The hydrolysis of this compound typically requires the presence of specific phosphatases and occurs under physiological conditions. The reaction is often studied in buffered solutions that mimic the intracellular environment .

Major Products

The major products of the hydrolysis reactions are inositol 1,4-bisphosphate and inositol 1-phosphate. These products play significant roles in various cellular processes, including signal transduction and calcium regulation .

Scientific Research Applications

D-Myo-inositol 1,4,5-triphosphate tripotassium salt has extensive applications in scientific research:

Mechanism of Action

D-Myo-inositol 1,4,5-triphosphate tripotassium salt exerts its effects by binding to inositol 1,4,5-triphosphate receptors on the endoplasmic reticulum. This binding triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm. The increase in cytoplasmic calcium levels activates various calcium-dependent signaling pathways, which regulate numerous cellular processes, including muscle contraction, secretion, metabolism, and cell growth .

Comparison with Similar Compounds

Similar Compounds

  • D-Myo-inositol 1,4,5-triphosphate trisodium salt
  • D-Myo-inositol 1,4,5-triphosphate lithium salt
  • D-Myo-inositol 1,4,5-triphosphate calcium salt

Uniqueness

D-Myo-inositol 1,4,5-triphosphate tripotassium salt is unique due to its specific binding affinity to inositol 1,4,5-triphosphate receptors and its role in calcium signaling. Compared to its sodium, lithium, and calcium counterparts, the tripotassium salt form may exhibit different solubility and stability properties, which can influence its biological activity and suitability for various research applications .

Properties

IUPAC Name

tripotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSEISCCNPXIL-ZKVWPJASSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12K3O15P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Myo-inositol 1,4,5-triphosphate tripotassium salt
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D-Myo-inositol 1,4,5-triphosphate tripotassium salt
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D-Myo-inositol 1,4,5-triphosphate tripotassium salt
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D-Myo-inositol 1,4,5-triphosphate tripotassium salt
Reactant of Route 5
D-Myo-inositol 1,4,5-triphosphate tripotassium salt
Reactant of Route 6
D-Myo-inositol 1,4,5-triphosphate tripotassium salt

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